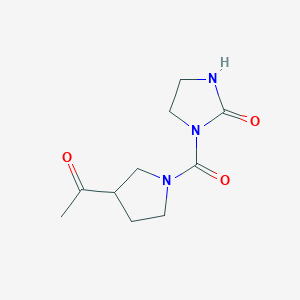

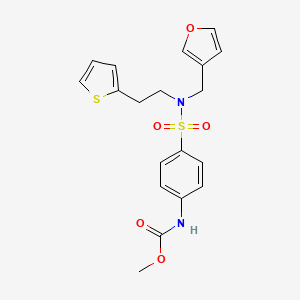

1-(3-Acetylpyrrolidine-1-carbonyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

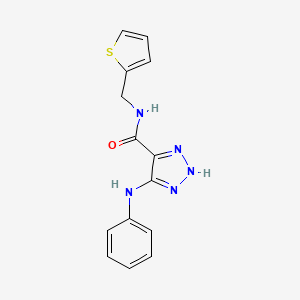

The compound "1-(3-Acetylpyrrolidine-1-carbonyl)imidazolidin-2-one" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been the subject of various synthetic methods to introduce different substituents and modifications to the core structure.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various one-pot reactions. For instance, a one-pot reaction involving β-lactam carbenes and 2-pyridyl isonitriles followed by acidic hydrolysis has been reported to yield novel imidazo[1,2-a]pyridine derivatives . Another approach includes the use of carboxylic acids and 2-methylaminopyridines with propane phosphoric acid anhydride to introduce substituents at the 1- and 3-positions of imidazo[1,5-a]pyridines . Additionally, a room-temperature, transition-metal-free synthesis has been developed to produce 3-aryl imidazo[1,2-a]pyridines via an iodo-hemiaminal intermediate .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be complex, with the potential for various substituents to be added to the core structure. The structure of intermediates in these syntheses has been characterized by techniques such as 2D NMR, IR, and high-resolution mass analysis, which provide detailed information about the molecular framework and the nature of the substituents .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo a range of chemical reactions. For example, 2-acetylimidazo[4,5-b]pyridine has been shown to react with aromatic amines, sulfur, aromatic aldehydes, carboxylic acid hydrazides, and thiourea to yield a variety of substituted products . These reactions expand the chemical diversity of the imidazo[1,2-a]pyridine scaffold and allow for the synthesis of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by the substituents present on the core structure. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's fluorescence properties, as seen in the synthesis of a fluorescent probe for mercury ion detection . Moreover, the solvent-free synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines demonstrates the efficiency of using a three-component cascade reaction to construct complex molecules with multiple bonds and rings . The microwave-assisted synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines further highlights the importance of reaction conditions in determining the yields and purity of the final products .

Scientific Research Applications

Fluorescent Probes for Mercury Ion Detection

- Synthesis of Fluorescent Probes: A study described the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, producing 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. Among these, a specific derivative was found to be an efficient fluorescent probe for mercury ions, highlighting the application of imidazo[1,2-a]pyridine derivatives in environmental monitoring and analytical chemistry (Shao et al., 2011).

Copper-Catalyzed Synthesis

- Dicarbonylation of Imidazo[1,2-a]pyridines: A novel copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines was reported, providing a new approach to synthesize 1,2-carbonyl imidazo[1,2-a]pyridines, important intermediates in fine chemicals production. This showcases the compound's role in synthetic chemistry and potential pharmaceutical applications (Wang et al., 2015).

Synthesis of 3-Formyl Imidazo[1,2-a]pyridines

- Cu-Catalyzed Aerobic Oxidative Conditions: Research demonstrated a highly efficient synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine under Cu-catalyzed aerobic oxidative conditions. This finding is significant for the development of new synthetic routes in medicinal chemistry (Rao et al., 2017).

Antiulcer Activity

- Conformational Characteristics and Antiulcer Activity: A study explored the relationship between the conformational characteristics of substituted imidazo[1,2-a]pyridines and their antiulcer activity. This research provides a foundation for developing novel antiulcer agents by understanding the structural requirements for activity (Kaminski et al., 1989).

Safety and Hazards

Future Directions

Mechanism of Action

are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substituted imidazolidin-2-ones are also important synthetic intermediates that can be transformed into a broad variety of complex structures .

The synthesis of imidazolidin-2-ones has been achieved through various methods, including the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . More recently, γ-Al 2 O 3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO_2 .

properties

IUPAC Name |

1-(3-acetylpyrrolidine-1-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-7(14)8-2-4-12(6-8)10(16)13-5-3-11-9(13)15/h8H,2-6H2,1H3,(H,11,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFGSBDQLGYGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2503372.png)

![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2503376.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2503377.png)

![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)

![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)